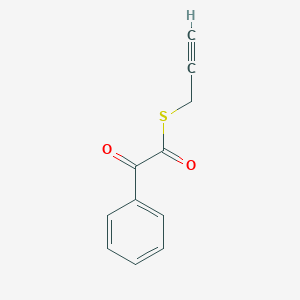
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound that features a propargyl group attached to a thioester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and results in the formation of the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the propargyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s propargyl group is useful in bioorthogonal chemistry for labeling and imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. For instance, the propargyl group can undergo click chemistry reactions, forming stable triazole linkages with azides . This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the propargyl group and are used in similar synthetic applications.
Propargyl hydrazine: This compound is another propargyl-containing molecule with applications in bioorthogonal chemistry.
Uniqueness
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate is unique due to its combination of a propargyl group and a thioester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C11H8O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
S-prop-2-ynyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C11H8O2S/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
HHKLPEZTQSMUHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















